molecular formula C7H10ClN B1472757 Benzyl-D7-amine hcl CAS No. 352431-27-7

Benzyl-D7-amine hcl

Cat. No. B1472757
CAS RN: 352431-27-7
M. Wt: 150.66 g/mol
InChI Key: XKXHCNPAFAXVRZ-BVSNMZCWSA-N
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Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals . The hydrochloride salt of benzylamine, C6H5CH2NH3Cl or C6H5CH2NH2·HCl, is prepared by reacting benzylamine with hydrochloric acid .


Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . It was first produced accidentally by Rudolf Leuckart in the reaction of benzaldehyde with formamide in a process now known as the Leuckart reaction .


Molecular Structure Analysis

The molecular structure of Benzylamine is C6H5CH2NH2 . The InChI key for Benzylamine is WGQKYBSKWIADBV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .


Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL , a melting point of 10 °C , and a boiling point of 185 °C . It is miscible in water and has an acidity (pKa) of 9.34 .

Safety and Hazards

Benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Relevant Papers Several papers have been published on the synthesis and reactions of amines, including the Leuckart reaction . These papers discuss advancements in the synthesis of amines through simple and inexpensive methods using readily available raw materials . They also highlight the significance of reductive amination in the pharmaceutical industry .

Mechanism of Action

Target of Action

Benzyl-D7-amine hydrochloride, a derivative of benzylamine, primarily targets enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play crucial roles in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

Benzylamines, in general, are known to interact with their targets by binding to the active sites of the enzymes, thereby modulating their activities . This interaction can lead to changes in the enzymatic activity, influencing the physiological processes they regulate.

Biochemical Pathways

Benzylamines have been reported to inhibit the squalene synthase (SQS), an enzyme that catalyzes the first committed reaction in the sterol biosynthesis pathway . This inhibition can lead to a disturbance in cellular lipid content, affecting the production of essential sterols .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Benzyl-D7-amine hydrochloride’s action are largely dependent on its interaction with its targets and its influence on the sterol biosynthesis pathway . By inhibiting squalene synthase, it can cause a depletion of endogenous 24-alkylated sterols, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of Benzyl-D7-amine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other interacting molecules . For instance, the stability of benzylamines can vary under different pH conditions .

properties

IUPAC Name

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHCNPAFAXVRZ-BVSNMZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-D7-amine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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